4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole

Descripción general

Descripción

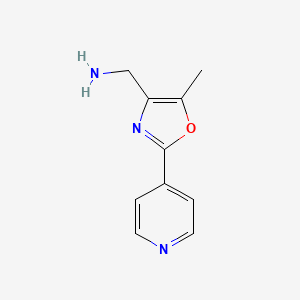

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O. It is characterized by the presence of an oxazole ring fused with a pyridine ring, along with an aminomethyl and a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure. This method yields the desired oxazole derivative through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole. Research indicates that this compound exhibits significant activity against various cancer cell lines, making it a candidate for further development as an anticancer drug. For instance, molecular docking studies have shown that this compound can effectively bind to targets involved in cancer progression, suggesting a mechanism of action that warrants further investigation .

Androgen Receptor Modulation

The compound has been identified as a potential modulator of the androgen receptor (AR). Research has demonstrated that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are useful in treating conditions such as prostate cancer. The ability to selectively modulate AR activity positions this compound as a promising candidate for developing new therapies for hormone-dependent cancers .

Ligand-Based Design

The design and synthesis of this compound were guided by ligand-based approaches that focus on its interaction with specific nuclear receptors. These approaches have led to the identification of allosteric sites on receptors where this compound can exert its effects, potentially leading to novel therapeutic strategies .

Inhibition of Key Pathways

The compound's activity may also involve the inhibition of key signaling pathways associated with cancer and other diseases. For example, studies have shown that similar compounds can inhibit pathways that promote cell proliferation and survival in cancer cells, indicating that this compound could similarly disrupt these processes .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in clinical settings.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-methylpyridine: Similar in structure but lacks the oxazole ring.

4-Aminomethyl-5-methyl-2-hydroxy-pyridine: Similar but contains a hydroxyl group instead of an oxazole ring

Uniqueness

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole is unique due to the presence of both an oxazole and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole is a compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring and an oxazole moiety, which are known for their ability to interact with various biological targets.

The biological activity of oxazole derivatives, including this compound, is largely attributed to their ability to form non-covalent interactions with enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-stacking interactions, making it a versatile scaffold for drug design.

Key Mechanisms:

- Enzyme Inhibition : Oxazoles have been shown to inhibit various enzymes, including carbonic anhydrases and kinases, which play crucial roles in metabolic pathways.

- Antimicrobial Activity : Compounds with oxazole structures often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell processes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted by Carballo et al. (2019) found that oxazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as anticancer agents .

Antimicrobial Properties

A comprehensive review noted that oxazole derivatives show broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial protein synthesis and cell wall integrity .

Anti-inflammatory Effects

In vivo studies have indicated that compounds related to this compound possess anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Carballo et al. (2019) | Induction of apoptosis in cancer cells | Supports development as an anticancer agent |

| Khokhlov et al. (2023) | Inhibition of carbonic anhydrase II | Potential for glaucoma treatment |

| MDPI Review (2022) | Broad-spectrum antimicrobial activity | Validates use in infectious diseases |

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxazole ring significantly affect the biological activity of the compound. For instance, substituents at the 5-position enhance anticancer activity, while modifications at the 2-position improve antimicrobial efficacy .

Propiedades

IUPAC Name |

(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-9(6-11)13-10(14-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCRUMHPDSDVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650354 | |

| Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-10-8 | |

| Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.